molecular formula C44H76N4O10S2 B1674249 Fumarato de ibutilida CAS No. 122647-32-9

Fumarato de ibutilida

Número de catálogo: B1674249
Número CAS: 122647-32-9
Peso molecular: 885.2 g/mol
Clave InChI: PCIOHQNIRPWFMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El compuesto U70226E, también conocido como Ibutilida fumarato, es un agente antiarrítmico de clase III. Se utiliza principalmente para tratar la fibrilación auricular y el aleteo auricular al prolongar la duración del potencial de acción y los períodos refractarios en el corazón. Este compuesto funciona activando una corriente de sodio lenta e interna en lugar de bloquear las corrientes de potasio externas .

Mecanismo De Acción

Ibutilida fumarato ejerce sus efectos bloqueando la corriente de potasio rectificadora retardada de activación rápida (IKr) en las células cardíacas. Esta acción prolonga la duración del potencial de acción y los períodos refractarios, estabilizando así el ritmo cardíaco. El compuesto se dirige específicamente a los canales iónicos en el corazón, lo que lleva a sus propiedades antiarrítmicas .

Aplicaciones Científicas De Investigación

Clinical Applications

Ibutilide fumarate is indicated for acute management of atrial fibrillation and flutter. Its applications can be categorized into various clinical scenarios:

Acute Termination of Atrial Fibrillation and Flutter

  • Efficacy in Clinical Trials : In a study involving 200 patients, ibutilide demonstrated a conversion rate of 34% compared to 3% for placebo, with higher success rates correlating with increased doses (46% at 0.025 mg/kg) .
  • Post-Surgical Atrial Arrhythmias : In patients experiencing atrial fibrillation or flutter following cardiac surgery, ibutilide showed significant efficacy with conversion rates reaching up to 78% at higher doses .

Comparison with Other Antiarrhythmics

  • Versus Procainamide : Ibutilide has been shown to be significantly more effective than procainamide in converting atrial fibrillation and flutter, with a success rate of 58.3% compared to 18.3% for procainamide .
  • Versus Sotalol : In trials comparing ibutilide to sotalol, ibutilide outperformed sotalol in terms of conversion rates for both atrial flutter and fibrillation .

Safety Profile

While ibutilide is effective, it carries risks associated with proarrhythmia:

  • Torsades de Pointes : This potentially life-threatening arrhythmia can occur, particularly within the first 40 minutes post-infusion. The incidence is notably lower than that observed with other agents like sotalol or dofetilide .
  • Monitoring Requirements : Continuous ECG monitoring is essential during and after administration due to the risk of QT prolongation and other arrhythmic events .

Pharmacokinetics

  • Absorption and Clearance : Ibutilide has a rapid extravascular distribution with a high systemic clearance rate. The elimination half-life ranges from 3 to 6 hours, making its pharmacokinetic profile favorable for acute interventions .
  • Metabolism : It undergoes hepatic metabolism producing eight metabolites, with only one being slightly active .

Table 1: Efficacy of Ibutilide in Clinical Trials

Study TypePatient PopulationConversion Rate (%)Dose (mg/kg)
Randomized Controlled TrialAtrial fibrillation >3 hours34% (ibutilide)0.025
Post-Surgical StudyCardiac surgery patientsUp to 78%1.0
Comparison StudyAtrial flutter vs procainamide58.3% (ibutilide)1.0

Análisis Bioquímico

Biochemical Properties

Ibutilide Fumarate interacts with various biomolecules, including enzymes and proteins. It binds to and alters the activity of hERG potassium channels, delayed inward rectifier potassium (IKr) channels, and L-type (dihydropyridine sensitive) calcium channels . It exerts its antiarrhythmic effect by induction of slow inward sodium current, which prolongs the action potential and refractory period of myocardial cells .

Cellular Effects

Ibutilide Fumarate has significant effects on various types of cells and cellular processes. It influences cell function by prolonging the action potential duration and increasing both atrial and ventricular refractoriness in vivo . It delays repolarization by activation of a slow, inward current (predominantly sodium), rather than by blocking outward potassium currents .

Molecular Mechanism

The molecular mechanism of Ibutilide Fumarate involves its interaction with biomolecules and changes in gene expression. It works by an activation of a specific inward sodium current, thus producing its therapeutic response in which a prolonged action potential increases myocytes’ cardiac refractoriness in case of atrial fibrillation and flutter .

Temporal Effects in Laboratory Settings

The effects of Ibutilide Fumarate change over time in laboratory settings. It has two major effects on the electrocardiogram (ECG): it produces mild slowing of the sinus rate and, as with other class III antiarrhythmic drugs, prolongation of the QT interval . The QT interval returns to baseline within two to four hours after stopping the infusion .

Dosage Effects in Animal Models

In animal models, the effects of Ibutilide Fumarate vary with different dosages. In a study involving beagles, Ibutilide Fumarate was shown to decrease the defibrillation threshold by 28% without affecting the canine’s hemodynamics .

Metabolic Pathways

Ibutilide Fumarate is involved in various metabolic pathways. Its metabolic pathway is via the liver’s cytochrome P450 system by isoenzymes other than CYP3A4 and CYP2D6 by which the heptyl side chain of Ibutilide Fumarate is oxidized .

Transport and Distribution

Ibutilide Fumarate is transported and distributed within cells and tissues. It has a relatively large volume of distribution among individual subjects, which is about 11L/kg . Approximately 40% of the drug is bound with plasma albumin of healthy volunteers in a trial .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with ion channels located in the cell membrane to exert its effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Ibutilida fumarato se sintetiza a través de un proceso de varios pasos que implica la reacción de precursores químicos específicos bajo condiciones controladas. La síntesis generalmente involucra los siguientes pasos:

    Formación del intermedio: El paso inicial implica la reacción de una anilina sustituida con un cloruro de sulfonilo para formar un intermedio de sulfonamida.

    Ciclización: El intermedio se somete a ciclización para formar la estructura central de Ibutilida.

    Modificaciones finales: La estructura central se modifica aún más mediante la introducción de grupos funcionales específicos para mejorar sus propiedades antiarrítmicas.

    Formación de la sal de fumarato: El paso final implica la formación de la sal de fumarato de Ibutilida para mejorar su solubilidad y estabilidad.

Métodos de producción industrial

La producción industrial de Ibutilida fumarato sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para lograr una producción eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones

Ibutilida fumarato experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: Ibutilida se puede oxidar en condiciones específicas para formar varios productos de oxidación.

    Reducción: El compuesto se puede reducir para formar diferentes derivados reducidos.

    Sustitución: Ibutilida puede experimentar reacciones de sustitución donde grupos funcionales específicos se reemplazan por otros grupos.

Reactivos y condiciones comunes

    Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio bajo condiciones controladas.

    Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.

    Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes o nucleófilos bajo condiciones específicas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de Ibutilida puede dar lugar a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.

Comparación Con Compuestos Similares

Compuestos similares

    Dofetilida: Otro agente antiarrítmico de clase III que también bloquea la corriente IKr.

    Sotalol: Un betabloqueante no selectivo con propiedades antiarrítmicas de clase III.

    Amiodarona: Un agente antiarrítmico de clase III con múltiples efectos de bloqueo de los canales iónicos.

Singularidad de Ibutilida

Ibutilida es única en su mecanismo de acción, ya que activa principalmente una corriente de sodio lenta e interna en lugar de bloquear las corrientes de potasio externas. Este mecanismo distinto la hace particularmente eficaz en el tratamiento de la fibrilación auricular y el aleteo auricular .

Actividad Biológica

Ibutilide fumarate is a potent class III antiarrhythmic agent primarily used for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm. Its unique mechanism of action and clinical efficacy have been the subject of extensive research, highlighting its biological activity and pharmacological properties.

Ibutilide functions by prolonging the action potential duration and increasing refractoriness in both atrial and ventricular tissues. Unlike other class III antiarrhythmics, it primarily induces a persistent sodium current rather than blocking potassium currents. This action is facilitated through the following pathways:

  • Activation of Sodium Channels : At nanomolar concentrations, ibutilide activates a slow inward sodium current, which contributes to delayed repolarization.
  • Inhibition of Potassium Channels : It also inhibits the delayed rectifier potassium current (IKr), which is crucial for repolarization, thereby prolonging the action potential duration in cardiac myocytes .

Pharmacokinetics

  • Absorption : Rapid after intravenous administration.
  • Volume of Distribution : Approximately 11 L/kg.
  • Protein Binding : 40%.
  • Metabolism : Primarily hepatic with several metabolites; only one metabolite retains class III electrophysiologic properties .
  • Elimination Half-life : Ranges from 2 to 12 hours, with an average of 6 hours .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of ibutilide in converting atrial arrhythmias:

  • Comparison with Procainamide :
    • A multicenter study involving 127 patients demonstrated that ibutilide was significantly more effective than procainamide for converting atrial flutter and fibrillation. Success rates were 58.3% for ibutilide versus 18.3% for procainamide within 1.5 hours post-treatment (p < 0.0001) .
  • Dosing Studies :
    • In a study with varying doses (0.005 to 0.025 mg/kg), conversion rates increased with dosage:
      • 3% for placebo
      • 12% for 0.005 mg/kg
      • 33% for 0.010 mg/kg
      • 45% for 0.015 mg/kg
      • 46% for 0.025 mg/kg .
  • Time to Conversion :
    • The mean time to conversion was approximately 19 minutes, with nearly 80% of patients converting within 30 minutes of infusion .

Adverse Effects

While ibutilide is generally well-tolerated, it is associated with some risks:

  • Proarrhythmia : Sustained polymorphic ventricular tachycardia occurred in about 3.6% of patients, typically manageable with direct current cardioversion .
  • QT Prolongation : Ibutilide administration can lead to significant QT interval prolongation, which may predispose patients to torsades de pointes, particularly in those with pre-existing conditions affecting cardiac repolarization .

Case Study: Efficacy in Patients with Atrial Flutter

A clinical trial involving patients with atrial flutter lasting less than 30 days showed that ibutilide was able to achieve a conversion rate of approximately 76% , significantly higher than the rates observed with other agents like procainamide (14%) and sotalol (18%) in similar patient populations .

Case Study: Safety Profile

In a cohort study assessing safety, adverse effects were monitored closely, revealing that while hypotension was common with procainamide, ibutilide had a lower incidence of serious adverse effects, making it a preferable option in acute settings .

Propiedades

IUPAC Name

but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H36N2O3S.C4H4O4/c2*1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h2*12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIOHQNIRPWFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H76N4O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibutilide fumarate
Reactant of Route 2
Ibutilide fumarate
Reactant of Route 3
Ibutilide fumarate
Reactant of Route 4
Ibutilide fumarate
Reactant of Route 5
Reactant of Route 5
Ibutilide fumarate
Reactant of Route 6
Ibutilide fumarate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.